Copper salicylaldehyde

Description

Overview of Coordination Chemistry and Its Significance

Coordination chemistry is a fundamental branch of chemistry that studies compounds consisting of a central metal atom or ion bonded to a surrounding array of molecules or anions, known as ligands. The interaction between the metal center, a Lewis acid, and the ligands, Lewis bases, results in the formation of a coordination complex. These complexes exhibit a diverse range of physical and chemical properties, which are dictated by the nature of the metal ion, the ligands, and the resulting three-dimensional structure or coordination geometry. wisdomlib.orgmdpi.com

The significance of coordination chemistry is vast and multifaceted, with profound implications across various scientific disciplines and industrial applications. In biological systems, many essential processes are mediated by coordination complexes. For instance, the transport of oxygen in blood is accomplished by the iron-containing heme complex in hemoglobin, and numerous enzymes rely on metal ions at their active sites to catalyze biochemical reactions. nih.govnumberanalytics.com Copper, for example, is a crucial component of enzymes like cytochrome c oxidase and superoxide (B77818) dismutase, which are vital for cellular respiration and antioxidant defense. nih.govnumberanalytics.comnih.gov

Industrially, coordination compounds are indispensable as catalysts in the production of a wide array of chemical products, from plastics to pharmaceuticals. lpnu.uaresearchgate.net Their unique electronic and structural properties also make them valuable in materials science for the development of pigments, sensors, and magnetic materials. The ability to systematically modify the ligand structure allows for the fine-tuning of the properties of the resulting metal complexes, a key principle in the design of new functional materials and therapeutic agents. nih.gov

Historical Context and Evolution of Salicylaldehyde (B1680747) Ligands in Metal Complexation

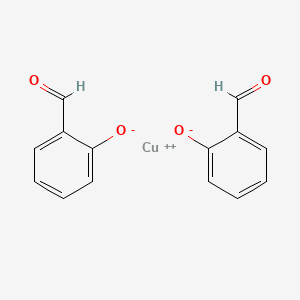

The use of organic ligands in coordination chemistry has a rich history, and salicylaldehyde and its derivatives have long been recognized for their excellent chelating properties. Salicylaldehyde, a naturally occurring compound found in meadowsweet and as a defensive secretion in some insects, possesses a hydroxyl group and an aldehyde group in ortho positions on a benzene (B151609) ring. mdpi.comncert.nic.in This arrangement is ideal for forming stable six-membered chelate rings with metal ions upon deprotonation of the hydroxyl group.

Historically, the study of metal complexes with salicylaldehyde-type ligands, particularly Schiff base derivatives, has been a cornerstone in the development of coordination chemistry. nepjol.inforesearchgate.net Schiff bases, formed by the condensation of an aldehyde or ketone with a primary amine, that are derived from salicylaldehyde are particularly versatile. These salicylaldimine ligands can be readily synthesized and their steric and electronic properties can be easily tuned by varying the substituents on either the salicylaldehyde or the amine precursor. nepjol.infoacs.org

The evolution of this field has seen a progression from the synthesis and characterization of simple mononuclear complexes to the design of more intricate polynuclear and supramolecular structures. researchgate.net Early research focused on establishing the fundamental coordination modes and geometries of these complexes. researchgate.net Over time, with the advent of advanced analytical techniques such as single-crystal X-ray diffraction and various spectroscopic methods, a deeper understanding of the structure-property relationships in these compounds has been achieved. nih.govcapes.gov.brrsc.org This has enabled chemists to design salicylaldehyde-based copper complexes with specific catalytic, magnetic, or biological activities. researchgate.netresearchgate.netnih.gov

Importance of Copper-Based Coordination Compounds in Academic Research

Copper-based coordination compounds are a major focus of academic research due to the unique properties of the copper ion. Copper is a bio-essential element, meaning it is vital for the functioning of many biological systems. numberanalytics.comnih.govjetir.org It can exist in multiple oxidation states, most commonly Cu(I) and Cu(II), which allows it to participate in a wide range of redox reactions that are central to many biological and catalytic processes. nih.govnih.gov The flexible coordination geometry of copper ions, which can range from square planar and tetrahedral to distorted octahedral, further contributes to the diversity of structures and functions of its complexes. capes.gov.brwisdomlib.org

In recent years, there has been a surge of interest in the potential applications of copper coordination compounds as therapeutic agents. nih.gov They are being investigated as alternatives to platinum-based anticancer drugs, with some exhibiting high efficacy and potentially lower toxicity. nih.govmdpi.com The proposed mechanisms of action for these copper complexes are varied and include the generation of reactive oxygen species (ROS), DNA binding and cleavage, and the inhibition of enzymes like proteasomes and telomerase. nih.govnih.govnih.gov

Furthermore, copper complexes are extensively studied for their catalytic activity in a wide range of organic transformations. lpnu.uaresearchgate.netresearchgate.netias.ac.in They have proven to be effective catalysts for oxidation, reduction, and cross-coupling reactions, often offering a more economical and environmentally friendly alternative to catalysts based on precious metals like palladium. lpnu.ua The ability to tune the reactivity of copper complexes by modifying the ligand environment makes them highly attractive for the development of new and efficient catalytic systems. lpnu.uaresearchgate.net

Scope and Focus of Current Research on Copper Salicylaldehyde Systems

Current research on this compound systems is vibrant and multidisciplinary, encompassing areas from fundamental coordination chemistry to materials science and medicinal chemistry. A significant area of focus is the synthesis of novel copper(II) complexes with salicylaldehyde derivatives and the investigation of their structural and electronic properties. nih.govacs.orgrsc.org Researchers are particularly interested in how the introduction of different substituents on the salicylaldehyde ring or the use of co-ligands can influence the geometry, stability, and reactivity of the resulting complexes. nih.govrsc.orgnih.gov

Another major research thrust is the exploration of the biological activity of these compounds. mdpi.comnih.govnih.gov Studies are being conducted to evaluate their potential as anticancer, antibacterial, and antifungal agents. lpnu.uajetir.orgrsc.org This often involves investigating their interactions with biological macromolecules such as DNA and proteins like serum albumin. nih.govrsc.orgnih.govrsc.org The goal is to understand the mechanism of action and to develop more potent and selective therapeutic agents. nih.govnih.gov

The catalytic applications of this compound complexes also remain an active area of investigation. lpnu.uaresearchgate.netresearchgate.net Researchers are designing new catalysts for a variety of organic reactions, including asymmetric synthesis, polymerization, and N-arylation reactions. lpnu.uaresearchgate.netias.ac.in The emphasis is on developing catalysts that are highly efficient, selective, and operate under mild conditions. researchgate.net The dynamic coordination behavior of some this compound systems is also being explored for applications in chemical sensing and the development of "smart" materials. acs.org

Interactive Data Table: Spectroscopic and Structural Data of Selected this compound Complexes

| Complex | IR ν(C=O) (cm⁻¹) | UV-vis λmax (nm) | Coordination Geometry | Cu-O (phenolato) (Å) | Cu-O (aldehyde) (Å) | Reference |

| [Cu(5–F–salo)₂] | 1641 | 398, 695 | Square Planar | 1.897(9) - 1.902(9) | 1.928(5) - 1.932(4) | nih.govmdpi.com |

| [Cu(5-NO₂-salo)₂(CH₃OH)₂] | ~1630 | - | Octahedral | Shorter than Cu-O(aldehyde) | - | rsc.org |

| [Cu(5-Cl-salo)₂] | ~1630 | - | Square Planar | Shorter than Cu-O(aldehyde) | - | rsc.org |

| [Cu(salan)₂] | - | ~392, ~283 | Square Planar | 1.88 | - | researchgate.net |

Interactive Data Table: Catalytic Activity of Selected this compound Complexes

| Catalyst | Reaction Type | Substrates | Yield (%) | Enantiomeric Excess (%) | Reference |

| Salicylaldehyde Schiff base-Cu complex | N-arylation | Aromatic amines and aryl halides | Good to excellent | - | lpnu.ua |

| Chiral Cu(II) complex with salicylaldehyde derivative | Asymmetric Henry reaction | Nitromethane and benzaldehyde (B42025) | 60 | 40 | researchgate.net |

| Salicylaldimine copper complex | Ring-opening polymerization | Lactide | - | - | ias.ac.in |

Structure

2D Structure

Properties

CAS No. |

14523-25-2 |

|---|---|

Molecular Formula |

C14H10CuO4 |

Molecular Weight |

305.77 g/mol |

IUPAC Name |

copper;2-formylphenolate |

InChI |

InChI=1S/2C7H6O2.Cu/c2*8-5-6-3-1-2-4-7(6)9;/h2*1-5,9H;/q;;+2/p-2 |

InChI Key |

ITUFJMIZRRRYMT-UHFFFAOYSA-L |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)[O-].C1=CC=C(C(=C1)C=O)[O-].[Cu+2] |

Origin of Product |

United States |

Synthetic Methodologies and Ligand Design Principles for Copper Salicylaldehyde Complexes

Conventional Synthesis Approaches

Traditional methods for synthesizing copper salicylaldehyde (B1680747) complexes have been well-established, primarily relying on reactions in solution phases or under specific temperature and pressure conditions.

Solution-Phase Coordination Reactions

The most common method for preparing copper salicylaldehyde complexes is through solution-phase coordination reactions. This approach typically involves the direct reaction of a copper(II) salt with a salicylaldehyde-based ligand in a suitable solvent.

The general procedure consists of dissolving a copper(II) salt, such as copper(II) nitrate (B79036), copper(II) chloride, or copper(II) acetate, and the salicylaldehyde or its Schiff base derivative in a solvent, often an alcohol like methanol (B129727) or ethanol. The reaction mixture is then stirred, sometimes with gentle heating, to facilitate the formation of the complex. nepjol.infomdpi.comimedpub.com The resulting solid complex often precipitates from the solution and can be collected by filtration, washed, and dried. nepjol.info For instance, a complex of the type [Cu(SBH)₂] was synthesized by mixing ethanolic solutions of salicylaldehyde benzoyl hydrazone (SBH) and copper(II) chloride, followed by heating on a water bath. nepjol.info Similarly, the complex [Cu(5–F–salo)₂] was prepared by reacting copper(II) nitrate trihydrate with deprotonated 5-fluoro-salicylaldehyde in methanol at room temperature. mdpi.com

The choice of solvent is crucial as it must dissolve the reactants but often allows for the precipitation of the product complex. nepjol.info In some cases, a base is added to deprotonate the phenolic hydroxyl group of the salicylaldehyde ligand, facilitating coordination to the copper ion. mdpi.com The stoichiometry of the reactants can be controlled to yield complexes with different metal-to-ligand ratios, such as 1:1 or 1:2. lpnu.ua

Table 1: Examples of Solution-Phase Synthesis of this compound Complexes

Interactive table

| Complex | Copper Salt | Ligand | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| [Cu(SBH)₂] | CuCl₂·2H₂O | Salicylaldehyde benzoyl hydrazone | Ethanol | Heating on water bath | 70% | nepjol.info |

| [Cu(5–F–salo)₂] | Cu(NO₃)₂·3H₂O | 5-Fluoro-salicylaldehyde | Methanol | Stirring for 1h at RT | 58% | mdpi.com |

Hydrothermal and Solvothermal Methods

Hydrothermal and solvothermal syntheses are powerful techniques for preparing crystalline coordination compounds. These methods involve carrying out the synthesis in water (hydrothermal) or a non-aqueous solvent (solvothermal) in a sealed vessel, typically a Teflon-lined autoclave, at temperatures above the solvent's boiling point. The elevated temperature and pressure can promote the crystallization of products that may be difficult to obtain under ambient conditions.

This approach has been successfully applied to synthesize nano-particles of copper(II) complexes with Schiff base ligands derived from salicylaldehyde. For example, nano-particles of a copper(II) complex with an unsymmetrical tetradentate Schiff base ligand, {methyl-2-[N-[2-(2-hydroxy-5-chloro-2-phenyl)methylidynetrilo]ethyl}amino-1-cyclopentenedithiocarboxylate, were synthesized using a hydrothermal method. researchgate.net This technique can yield nano-sized materials with unique morphologies and properties. researchgate.net While less common than standard solution-phase methods for simple this compound complexes, these high-pressure, high-temperature methods are valuable for creating novel materials and crystalline structures.

Green Chemistry Approaches in Complex Synthesis

In response to the growing need for environmentally benign chemical processes, green chemistry principles are increasingly being applied to the synthesis of coordination complexes. These approaches aim to reduce or eliminate the use of hazardous solvents and minimize energy consumption.

Mechanochemical Synthesis Routes

Mechanochemical synthesis involves the grinding or milling of solid reactants together, often in the absence of a solvent. This technique uses mechanical energy to induce chemical reactions. The process is notable for its reduced solvent waste, lower energy requirements, and often shorter reaction times compared to traditional solution-based methods. youtube.com

This solvent-free approach can produce materials with enhanced purity and unique properties. youtube.com While specific, detailed examples of mechanochemical synthesis for simple this compound complexes are not extensively documented in the provided results, the technique is widely applicable in coordination chemistry and offers a promising green alternative for producing these and other metal complexes. youtube.com

Solvent-Free Synthesis Protocols

Solvent-free synthesis encompasses methods that proceed without a liquid medium. This can include mechanochemistry as well as reactions induced by heating the solid reactants together. A study on the synthesis of copper complexes with salicylic (B10762653) acid and acetylsalicylic acid demonstrated a green method by directly mixing copper carbonate with the respective ligands in hot distilled water, which acts as a benign solvent. bioline.org.br This method achieved excellent yields (80%) with only moderate heating, highlighting a significant reduction in the use of volatile organic solvents. bioline.org.br These protocols align with the core principles of green chemistry by minimizing waste and environmental impact.

Rational Ligand Design Strategies

Rational ligand design is a key strategy for tailoring the properties of this compound complexes for specific applications. By systematically modifying the structure of the salicylaldehyde ligand, chemists can influence the resulting complex's electronic structure, geometry, stability, and reactivity. lpnu.ua

Furthermore, the design often involves incorporating a secondary ligand, such as an α-diimine (e.g., 2,2'-bipyridine (B1663995) or 1,10-phenanthroline), to form mixed-ligand or ternary complexes. rsc.orgnih.govnih.gov This strategy can lead to complexes with different coordination geometries, such as square planar or square pyramidal, and can significantly impact their biological and catalytic activities. mdpi.comrsc.org For instance, studies have shown that the choice of the α-diimine co-ligand can influence the cytotoxicity of the resulting copper complex. nih.gov The ability to modify solubility and reactivity through careful ligand selection is a powerful tool in developing new functional coordination compounds. lpnu.ua

Table 2: List of Chemical Compounds

| Compound Name | Abbreviation/Formula |

|---|---|

| 1,10-phenanthroline (B135089) | phen |

| 2,2'-bipyridine | bipy |

| 5-fluoro-salicylaldehyde | 5-F-saloH |

| Acetylsalicylic acid | ASA |

| bis(2-hydroxybenzylidene)hydrazinecarboxamide | C₁₅H₁₁N₃O₃ |

| Copper(II) acetate | - |

| Copper(II) chloride | CuCl₂ |

| Copper(II) nitrate | Cu(NO₃)₂ |

| Ethanol | C₂H₅OH |

| Methanol | CH₃OH |

| Salicylaldehyde | saloH |

| Salicylaldehyde benzoyl hydrazone | SBH |

| Salicylic acid | salH |

Modification of Salicylaldehyde Backbone for Tunable Properties

The ability to fine-tune the properties of this compound complexes through strategic modification of the salicylaldehyde backbone is a cornerstone of modern coordination chemistry. By introducing various substituents onto the aromatic ring of salicylaldehyde, researchers can systematically alter the electronic and steric characteristics of the resulting ligand. These modifications, in turn, directly impact the properties of the corresponding copper(II) complexes, including their geometry, stability, and reactivity.

The introduction of electron-donating or electron-withdrawing groups onto the salicylaldehyde ring can significantly influence the electron density distribution within the ligand and, consequently, the strength of the coordination bond with the copper ion. For instance, the presence of electron-withdrawing groups, such as nitro or halogen moieties, can enhance the acidity of the phenolic proton, facilitating deprotonation and complex formation. Conversely, electron-donating groups can increase the electron density on the coordinating oxygen atoms, potentially leading to stronger metal-ligand bonds. nih.govresearchgate.net

A study on salicylaldehyde hydrazone derivatives demonstrated that substitution on the benzene (B151609) ring, particularly at positions 4 and 5, can modulate the strength of intramolecular hydrogen bonds and π-electron conjugation. nih.gov Specifically, electron-withdrawing groups in the R2 position were found to favor a stronger hydrogen bond, while electron-donating groups weakened this interaction. nih.gov This ability to modulate intramolecular forces through substitution provides a powerful tool for designing ligands with tailored properties for specific applications.

The synthesis of copper(II) complexes with substituted salicylaldehyde benzoyl hydrazones (XSBH, where X = 5-Cl, 3-NO2, 5-Br, 5-CH3) has been explored to produce more effective compounds. researchgate.net The nature of these complexes in solution is dependent on the acidity of the phenolic proton of the salicylaldehyde benzoyl hydrazine (B178648) and the medium. researchgate.net In neutral or slightly acidic conditions, the ligand is non-charged and bidentate, while in a basic medium, it becomes a mono-negatively charged tridentate ligand. researchgate.net

Furthermore, the steric bulk of the substituents can influence the coordination geometry of the resulting copper complex. Large, bulky groups can enforce a distorted geometry around the copper center, which can have significant implications for the complex's reactivity. The strategic placement of substituents can also be used to create specific binding pockets or to control the solubility of the complex in different solvents.

The following table summarizes the effects of different substituents on the properties of salicylaldehyde ligands and their copper complexes:

| Substituent Type | Position on Salicylaldehyde Ring | Effect on Ligand Properties | Effect on Copper Complex Properties |

| Electron-Withdrawing (e.g., -NO2, -Cl, -Br) | 3, 5 | Increases acidity of phenolic -OH. | Can influence coordination geometry and redox potential. researchgate.netnih.gov |

| Electron-Donating (e.g., -CH3, -OCH3) | 5 | Decreases acidity of phenolic -OH. | May increase electron density on the copper center. researchgate.net |

| Halogen (e.g., -F, -Cl, -Br) | 3, 5 | Influences electronic properties and can participate in halogen bonding. | Affects solubility and crystal packing. researchgate.netnih.govmdpi.com |

| Bulky Groups | Varies | Introduces steric hindrance. | Can lead to distorted coordination geometries. |

Incorporation of Co-ligands (e.g., α-Diimines, Semicarbazones, Thiosemicarbazones, Hydrazones)

α-Diimines:

α-Diimines, such as 2,2'-bipyridine (bipy) and 1,10-phenanthroline (phen), are frequently used as co-ligands in the synthesis of this compound complexes. rsc.orgnih.govbg.ac.rsresearchgate.net These bidentate ligands coordinate to the copper ion through their two nitrogen atoms, often resulting in square planar or square pyramidal geometries. For instance, two novel Cu(II) complexes were synthesized using methyl 3-formyl-4-hydroxybenzoate (a salicylaldehyde derivative) and either bipy or phen as co-ligands. rsc.org The resulting complexes, [Cu(bipy)(L)(BF4)] and Cu(phen)(L)(H2O)·H2O, both exhibited square pyramidal geometry. rsc.org Similarly, copper(II) complexes with 4-(diethylamino)salicylaldehyde (B93021) and α-diimine co-ligands have been synthesized and characterized. nih.govbg.ac.rs

The nature of the α-diimine co-ligand can have a pronounced effect on the biological activity of the complex. In a study comparing the cytotoxic effects of copper complexes with 4-(diethylamino)salicylaldehyde, the complex containing phen as a co-ligand showed significantly higher cytotoxicity against cancer cell lines compared to the complex with bipy. nih.govbg.ac.rs

Semicarbazones and Thiosemicarbazones:

Semicarbazones and thiosemicarbazones are another important class of co-ligands that react with salicylaldehyde to form Schiff base ligands capable of coordinating with copper(II) ions. These ligands typically act as tridentate ligands, binding to the copper center through the phenolic oxygen, imine nitrogen, and the oxygen or sulfur atom of the semicarbazone or thiosemicarbazone moiety, respectively. capes.gov.brrsc.orgntu.edu.sgnih.govresearchgate.netmdpi.comnih.gov

The coordination of salicylaldehyde semicarbazone ligands to copper(II) often results in monomeric complexes with a distorted square planar geometry. capes.gov.brresearchgate.net For example, the complex [Cu(HBnz2)Cl]·H2O, where HBnz2 is salicylaldehyde-N,N-dibenzyl semicarbazone, demonstrates this type of coordination. capes.gov.br The cytotoxicity of these complexes can be enhanced upon complexation with copper. nih.gov

Thiosemicarbazone derivatives of salicylaldehyde also form stable complexes with copper(II). rsc.orgnih.gov The antiproliferative properties of these complexes can be tuned by attaching electron-donating substituents or through conjugation with other molecules, such as estrone. rsc.org The stability of copper(II) complexes with salicylaldehyde thiosemicarbazones can be influenced by the substitution pattern on the thiosemicarbazone moiety. mdpi.com

Hydrazones:

Hydrazones derived from the condensation of salicylaldehyde with various hydrazides are versatile ligands for the synthesis of copper(II) complexes. nih.govnepjol.inforesearchgate.nettandfonline.comrsc.org These ligands can coordinate to the copper ion in different modes, often acting as bidentate or tridentate chelating agents. For example, salicylaldehyde benzoyl hydrazone can coordinate with Cu(II) in its enolic form through the enolic oxygen and azomethine nitrogen. nepjol.info The resulting complex, [Cu(SBH)2], was found to have a tetrahedral stereochemistry. nepjol.info

In another study, hydrazone ligands derived from salicylaldehyde and ibuprofen- or naproxen-derived hydrazides were used to synthesize copper(II) complexes. nih.govresearchgate.net One of these complexes exhibited a square-planar complexation geometry and formed a one-dimensional chain structure in the solid state. nih.govresearchgate.net The interaction of these hydrazone complexes with DNA has also been investigated, indicating potential for biological applications. nih.govresearchgate.net

The following table provides a summary of common co-ligands and their typical coordination behavior with this compound complexes:

| Co-ligand Type | Example(s) | Typical Coordination Mode | Resulting Complex Geometry |

| α-Diimines | 2,2'-Bipyridine (bipy), 1,10-Phenanthroline (phen) | Bidentate (N,N) | Square planar, Square pyramidal rsc.org |

| Semicarbazones | Salicylaldehyde semicarbazone | Tridentate (O,N,O) | Distorted square planar capes.gov.brresearchgate.net |

| Thiosemicarbazones | Salicylaldehyde thiosemicarbazone | Tridentate (O,N,S) | Varies |

| Hydrazones | Salicylaldehyde benzoyl hydrazone | Bidentate (O,N) or Tridentate | Tetrahedral, Square planar nih.govnepjol.inforesearchgate.net |

Influence of Substituents on Ligand Properties and Complex Formation

The properties of salicylaldehyde-based ligands and the subsequent formation of their copper complexes are profoundly influenced by the nature and position of substituents on the salicylaldehyde backbone. These substituents can exert significant electronic and steric effects, thereby tuning the reactivity of the ligand and the structure of the resulting metal complex. nih.gov

Electron-withdrawing substituents, such as nitro groups or halogens, increase the acidity of the phenolic hydroxyl group. This facilitates deprotonation and subsequent coordination to the copper(II) ion. For instance, the synthesis of copper(II) complexes with 3,5-dihalogeno-substituted salicylaldehydes has been reported, where the halogen atoms enhance the ligand's ability to coordinate with the metal center. researchgate.netnih.gov Conversely, electron-donating groups can increase the basicity of the coordinating oxygen atoms, potentially leading to stronger metal-ligand bonds. nih.gov

The position of the substituent on the aromatic ring is also crucial. A theoretical and experimental study on salicylaldehyde hydrazone derivatives revealed that substitution at the R2 position has a more pronounced effect on the intramolecular hydrogen bonding and π-electron delocalization compared to substitution at the R1 position. nih.gov Specifically, an electron-withdrawing group at the R2 position strengthens the hydrogen bond, while an electron-donating group weakens it. nih.gov

The steric bulk of substituents can play a significant role in determining the coordination geometry of the copper complex. Large substituents can hinder the approach of other ligands or force a distorted coordination environment around the metal ion. This steric control can be a valuable tool in designing complexes with specific catalytic or biological activities.

Furthermore, the introduction of certain functional groups can provide additional coordination sites. For example, the synthesis of a Schiff base from 4-diethylamino-2-hydroxybenzaldehyde and o-aminophenol resulted in a ligand that could form complexes with various transition metals, including copper. researchgate.net

The following table summarizes the influence of different substituents on ligand properties and copper complex formation:

| Substituent | Position | Influence on Ligand Properties | Influence on Complex Formation |

| 5-Fluoro | 5 | - | Forms neutral copper(II) complexes. The ligand binds in a bidentate manner via carbonyl and phenolato oxygen atoms. mdpi.com |

| 3,5-Dichloro | 3, 5 | Increases acidity of phenolic OH. | Forms complexes with the formula [Cu(3,5-diCl-salo)2(MeOH)2] or [Cu(3,5-diCl-salo)(N,N'-donor)Cl]. researchgate.netnih.gov |

| 3,5-Dibromo | 3, 5 | Increases acidity of phenolic OH. | Forms complexes with the formula [Cu(3,5-diBr-salo)2(MeOH)2] or [Cu(3,5-diBr-salo)(N,N'-donor)Cl]. researchgate.netnih.gov |

| 4-(diethylamino) | 4 | Increases electron density. | Forms complexes with α-diimines like 2,2'-bipyridine and 1,10-phenanthroline. nih.govbg.ac.rs |

| Estrone moiety | - | Increases lipophilicity and membrane permeability. | Forms stable copper(II) complexes with enhanced stability compared to the parent salicylaldehyde thiosemicarbazone. rsc.org |

Advanced Structural Elucidation and Spectroscopic Characterization of Copper Salicylaldehyde Complexes

Spectroscopic Techniques for Structural Confirmation

Electron Paramagnetic Resonance (EPR) Spectroscopy for Copper(II) Complexes

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is an indispensable tool for studying paramagnetic species, such as copper(II) complexes which possess an unpaired electron. libretexts.org The EPR spectrum provides detailed information about the electronic environment of the copper ion, including its oxidation state, coordination geometry, and the nature of the coordinating atoms.

In a typical EPR experiment on a copper(II) complex, the spectrum is characterized by g-values (g|| and g⊥) and hyperfine coupling constants (A|| and A⊥) arising from the interaction of the unpaired electron with the copper nucleus (I = 3/2). ethz.ch The relationship g|| > g⊥ > 2.0023 is generally indicative of a d(x²-y²) ground state, which is common for square planar or tetragonally distorted octahedral copper(II) complexes. ethz.chacs.org The hyperfine splitting pattern, typically a quartet (2I+1 = 4), arises from the interaction with the copper nucleus. libretexts.org

Further splitting, known as superhyperfine splitting, can be observed if the copper ion is coordinated to nuclei with a non-zero nuclear spin, such as nitrogen (I=1). libretexts.org For instance, in a copper(II) salicylaldehyde (B1680747) complex with two coordinating nitrogen atoms, each of the four main copper lines can be further split into a quintet (2nI+1 = 221+1 = 5), providing direct evidence of the ligand environment. youtube.com

The analysis of EPR spectra can be complex, especially for powder samples where anisotropic effects lead to broad, overlapping signals. ethz.ch However, computational simulations and advanced techniques like Electron Nuclear Double Resonance (ENDOR) can help to extract precise structural information from these complex spectra. libretexts.orgresearchgate.net

Table 1: Representative EPR Spectral Data for Copper(II) Salicylaldehyde and Related Complexes

Note: This table presents illustrative data. Actual values can vary depending on the specific complex and experimental conditions.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that allows for the transfer of intact molecular ions from solution to the gas phase, making it highly suitable for the characterization of coordination complexes. researchgate.netrsc.org ESI-MS provides valuable information about the stoichiometry, molecular weight, and fragmentation patterns of copper salicylaldehyde complexes. researchgate.net

In the positive ion mode, this compound complexes can be detected as protonated molecules [M+H]⁺ or as adducts with other cations present in the solution, such as sodium [M+Na]⁺ or potassium [M+K]⁺. researchgate.net The isotopic pattern of copper (⁶³Cu and ⁶⁵Cu) provides a characteristic signature that aids in the identification of copper-containing species. rsc.org

Tandem mass spectrometry (MS/MS) experiments, involving collision-induced dissociation (CID), can be used to probe the fragmentation pathways of the complexes. This provides insights into the strength of the coordination bonds and the connectivity of the ligands. rsc.org It is important to note that in some cases, the copper(II) center can be reduced to copper(I) during the ESI process, which can complicate spectral interpretation. nih.govresearchgate.net

Table 2: Illustrative ESI-MS Data for this compound Complexes

| Complex | Ion Species Observed | m/z | Interpretation | Reference |

| [Cu(salicylaldehyde)₂] | [M+H]⁺ | 304.0 | Protonated molecular ion | researchgate.net |

| [Cu(salicylaldehyde)(phen)]⁺ | [M]⁺ | 363.0 | Molecular ion | researchgate.net |

Note: This table provides hypothetical examples for illustrative purposes.

Thermal Analysis Techniques (e.g., TG/DTG-DTA)

Thermal analysis techniques, including Thermogravimetric Analysis (TGA), Derivative Thermogravimetry (DTG), and Differential Thermal Analysis (DTA), are employed to study the thermal stability and decomposition behavior of this compound complexes. rsc.orgresearchgate.net

TGA measures the change in mass of a sample as a function of temperature. libretexts.org The resulting thermogram provides information about the loss of volatile components such as coordinated or lattice water molecules, and the decomposition of the organic ligands. researchgate.netnih.gov DTG, the first derivative of the TGA curve, helps to identify the temperatures at which the rate of mass loss is at a maximum, allowing for better resolution of overlapping decomposition steps. nih.gov

DTA measures the temperature difference between a sample and an inert reference as a function of temperature. libretexts.org This technique reveals whether a thermal event is endothermic (e.g., melting, dehydration) or exothermic (e.g., decomposition, oxidation). researchgate.netresearchgate.net

By combining these techniques, a detailed picture of the thermal decomposition pathway of a this compound complex can be constructed. For instance, an initial endothermic event accompanied by a mass loss in the TGA curve typically corresponds to the removal of water molecules. Subsequent exothermic peaks in the DTA curve, associated with significant mass losses in the TGA, indicate the decomposition of the salicylaldehyde ligand, ultimately leading to the formation of a metal oxide residue. rsc.orgresearchgate.net

Table 3: Thermal Decomposition Data for a Representative this compound Complex

| Temperature Range (°C) | TGA Mass Loss (%) | DTG Peak (°C) | DTA Peak (°C) | Assignment | Reference |

| 105-160 | 5.80 | 128 | 128 (endo) | Loss of 2H₂O | researchgate.net |

| 160-298 | 20.25 | 201, 243 | 201, 243 (exo) | Decomposition of ligand | researchgate.net |

| >298 | - | 471 | 471 (exo) | Formation of CuO | researchgate.net |

Note: Data is for the complex Cu(5-Isal)₂·2H₂O.

Electrochemical Characterization (e.g., Cyclic Voltammetry)

Cyclic Voltammetry (CV) is an electrochemical technique used to investigate the redox properties of this compound complexes. researchgate.net By scanning the potential of a working electrode and measuring the resulting current, CV can provide information about the reduction and oxidation potentials of the copper center. acs.org

For many copper(II) salicylaldehyde complexes, a quasi-reversible one-electron reduction process corresponding to the Cu(II)/Cu(I) couple is observed. researchgate.net The formal reduction potential (E¹/²) can be determined from the average of the cathodic (reduction) and anodic (oxidation) peak potentials. The separation between the peak potentials (ΔEp) provides information about the reversibility of the redox process.

The electrochemical behavior of these complexes can be influenced by factors such as the nature of the substituents on the salicylaldehyde ring and the coordination geometry around the copper ion. researchgate.net The interaction of this compound complexes with other molecules, such as DNA, can also be studied by monitoring changes in the cyclic voltammogram upon addition of the target molecule. researchgate.net

Table 4: Cyclic Voltammetry Data for a this compound Complex

| Complex | Epc (V) | Epa (V) | ΔEp (mV) | Redox Couple | Reference |

| [Cu(salicylaldehyde)₂] | -0.50 | -0.42 | 80 | Cu(II)/Cu(I) | researchgate.net |

Note: This table presents illustrative data. Actual values are highly dependent on the solvent, supporting electrolyte, and scan rate.

Powder X-ray Diffraction (PXRD) for Crystalline Nature and Nanomaterial Characterization

Powder X-ray Diffraction (PXRD) is a powerful technique for characterizing the crystalline nature of materials. wikipedia.org For this compound complexes, PXRD can be used to confirm the formation of a new crystalline phase by comparing the diffraction pattern of the product with those of the starting materials. researchgate.net

The diffraction pattern, a plot of diffraction intensity versus the diffraction angle (2θ), is unique to a specific crystalline structure. researchpublish.com The positions and intensities of the diffraction peaks can be used to identify the crystal system and unit cell parameters of the complex. researchpublish.com

Furthermore, PXRD is valuable for the characterization of nanomaterials. The width of the diffraction peaks is inversely related to the size of the crystallites, a relationship described by the Scherrer equation. nih.gov By analyzing the peak broadening, the average crystallite size of nanosized this compound complexes can be estimated. nih.gov

Table 5: Representative PXRD Data for a Crystalline this compound Complex

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |

| 15.82 | 5.59 | 100 |

| 20.50 | 4.33 | 45 |

| 25.75 | 3.46 | 60 |

| 31.90 | 2.80 | 30 |

Note: This table provides a hypothetical example of a PXRD pattern.

Theoretical and Computational Investigations of Copper Salicylaldehyde Complexes

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has proven to be a powerful tool for examining the nuances of copper salicylaldehyde (B1680747) complexes. It facilitates a deep understanding of their molecular geometry, electronic behavior, and spectroscopic characteristics.

DFT calculations are instrumental in determining the most stable three-dimensional structures of copper salicylaldehyde complexes. Through geometry optimization, researchers can predict bond lengths, bond angles, and dihedral angles. For instance, in several copper(II) complexes with Schiff bases derived from salicylaldehyde, the geometry around the copper center is often found to be a distorted square planar or square pyramidal. rsc.orgnih.govacs.orgacs.org The optimization process ensures that the calculated structure corresponds to a minimum on the potential energy surface, indicated by the absence of negative eigenvalues in the frequency calculations. nih.govacs.org

Studies on various substituted salicylaldehyde-copper complexes have shown that the coordination of the ligand to the copper ion occurs through the imine nitrogen and phenolate (B1203915) oxygen atoms. nih.govacs.org The resulting structures often feature two chelate rings, a five-membered and a six-membered one, which contribute to the planarity of the coordination environment. mdpi.com In solution, the geometry can be modified, with bond lengths around the coordinating atoms sometimes increasing compared to the gas phase. nih.govacs.org Conformational analysis using DFT also helps in identifying different stable conformers and their relative energies, which can be influenced by substitutions on the salicylaldehyde ligand. researchgate.net

| Parameter | Bond Length (Å) / Angle (°) | Description |

|---|---|---|

| Cu-O | ~1.9 - 2.0 | Coordination bond between copper and the phenolate oxygen. |

| Cu-N | ~1.9 - 2.1 | Coordination bond between copper and the imine nitrogen. |

| O-Cu-N | ~87 - 93 | Bond angle within the chelate ring. |

| N-Cu-N | ~90 - 170 | Bond angle between the two coordinating nitrogen atoms (varies with geometry). |

| O-Cu-O | ~90 - 175 | Bond angle between the two coordinating oxygen atoms (varies with geometry). |

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding the chemical reactivity and electronic properties of molecules. wikipedia.org In this compound complexes, the HOMO is often localized on the ligand, particularly the salicylaldehyde moiety, while the LUMO may be centered on the copper ion or distributed over the entire complex. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key parameter that reflects the molecule's stability and reactivity. wikipedia.org A smaller gap generally suggests higher reactivity. For many copper(II) salicylaldehyde Schiff base complexes, the HOMO-LUMO gap is found to be in the range of 2.97 to 5.12 eV. researchgate.net Coordination of the salicylaldehyde-based ligand to the copper(II) ion typically leads to a reduction in the HOMO-LUMO gap compared to the free ligand, indicating that the complex is more reactive. nih.govtandfonline.com This change is attributed to the perturbation effect of the copper(II) ion on the ligand's molecular orbitals. nih.gov

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.2 to -5.6 |

| ELUMO | -3.0 to -2.4 |

| Energy Gap (ΔE) | 3.0 to 4.0 |

DFT calculations are widely used to predict and interpret the spectroscopic properties of this compound complexes. Time-dependent DFT (TD-DFT) is employed to simulate UV-Vis spectra, providing information about electronic transitions. nih.govacs.org The calculated absorption spectra for these complexes typically show intense bands in the UV region, attributed to π → π* intraligand charge transfer (ILCT), and bands at longer wavelengths corresponding to ligand-to-metal charge transfer (LMCT) transitions. nih.govacs.org Weaker d-d transitions are also predicted in the visible region. mdpi.comnepjol.info

Theoretical calculations of infrared (IR) spectra are also performed to understand the vibrational modes of the complexes. researchgate.net The calculated vibrational frequencies are often scaled to improve agreement with experimental data. researchgate.net Key diagnostic bands in the IR spectra of this compound complexes include the C=N stretching vibration, which shifts upon coordination to the copper ion, and the appearance of new bands corresponding to Cu-O and Cu-N stretching vibrations, confirming the formation of the complex. nih.govacs.orgmdpi.com

| Spectroscopic Technique | Experimental λmax (nm) or ν (cm-1) | Calculated λmax (nm) or ν (cm-1) | Assignment |

|---|---|---|---|

| UV-Vis | ~280-300 | ~310-330 | π → π* (ILCT) |

| UV-Vis | ~380-420 | ~370-410 | LMCT |

| IR | ~1600-1620 | ~1600-1625 | ν(C=N) |

| IR | ~450-550 | ~440-550 | ν(Cu-O), ν(Cu-N) |

Mulliken population analysis and Natural Bond Orbital (NBO) analysis are computational methods used to investigate the electronic structure and charge distribution within a molecule. researchgate.net NBO analysis provides a detailed picture of the bonding in terms of localized orbitals, including donor-acceptor interactions that stabilize the molecule. materialsciencejournal.orgwikipedia.orgyoutube.com In this compound complexes, NBO analysis reveals strong covalent interactions between the ligand and the copper ion, arising from the donation of electron density from the ligand's lone pair orbitals to the vacant 4s orbital of the copper atom. researchgate.net This analysis can also show how complexation with copper affects the conjugation within the ligand. researchgate.net

Mulliken charge analysis provides an estimation of the partial atomic charges, offering insights into the electrostatic potential of the molecule. These calculations help in understanding the reactivity of different sites within the complex.

DFT calculations can be used to predict various thermodynamic parameters, such as enthalpy (ΔH), Gibbs free energy (ΔG), and entropy (ΔS), for the formation of this compound complexes. researchgate.netresearchgate.netrroij.com These parameters provide insights into the spontaneity and stability of the complex formation process.

Furthermore, DFT protocols have been developed to accurately calculate the redox potentials of copper complexes. illinois.edursc.orgnih.gov The redox potential is determined from the Gibbs free energy change of the redox reaction, which is partitioned into gas-phase and solvation energy components. rsc.org The accurate prediction of redox potentials is highly dependent on the precise calculation of the geometries of both the oxidized and reduced forms of the complex. rsc.org The similarity in frontier molecular orbital energies among different this compound semicarbazone complexes has been correlated with their similar DNA cleavage activities, which are redox-dependent processes. nih.gov

Molecular Docking Simulations for Biomolecular Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a small molecule (ligand) when bound to a larger molecule (receptor), such as a protein or DNA. nih.gov This method is extensively used to study the potential biological activity of this compound complexes. rsc.orgtandfonline.comnih.govtandfonline.com

Docking studies have shown that this compound complexes can interact with biomolecules through various modes, including intercalation into the DNA double helix and binding to the active sites of proteins. rsc.orgnih.govnih.gov For example, simulations have suggested that these complexes can bind to the minor groove of DNA or intercalate between base pairs. nih.gov In the case of protein interactions, such as with serum albumins, docking studies help to identify the specific binding pocket and the nature of the interactions (e.g., hydrogen bonding, hydrophobic interactions). acs.org The results of molecular docking are often consistent with experimental findings from in vitro biological assays, providing a molecular-level understanding of the observed activities. rsc.orgnih.gov

| Biomolecular Target | Predicted Binding Mode | Key Interacting Residues/Bases | Typical Binding Energy (kcal/mol) |

|---|---|---|---|

| Calf-Thymus DNA (CT-DNA) | Intercalation, Groove Binding | G-C and A-T rich regions | -7 to -9 |

| Human Serum Albumin (HSA) | Binding to Subdomain IIA | Trp-214, Arg-222, Lys-199 | -8 to -10 |

DNA Binding Mode and Affinity (e.g., Intercalation)

Theoretical and computational studies have been instrumental in elucidating the nature of the interaction between this compound complexes and DNA. These investigations consistently suggest that intercalation is a primary mode of binding.

Various experimental techniques, supported by computational models, have been employed to study these interactions. For instance, UV-vis spectroscopy and DNA viscosity titration studies have indicated that copper(II) complexes of 5-fluoro-salicylaldehyde likely interact with calf-thymus DNA via intercalation. mdpi.com This is further supported by competitive studies with ethidium (B1194527) bromide, a well-known DNA intercalator. mdpi.com Similarly, copper(II) complexes derived from salicylaldehyde semicarbazones have been shown to bind to DNA through a partial intercalation mode. nih.govsigmaaldrich.com

The binding affinities of these complexes to DNA have been quantified in several studies. For example, copper(II) complexes of two salicylaldehyde semicarbazones, [Cu(HBnz2)Cl] and [Cu(HBu2)Cl], exhibited DNA binding constants of 1.1 × 10⁴ and 9.5 × 10³ M⁻¹, respectively. nih.govsigmaaldrich.com In another study, a chiral dinuclear copper complex of a salicylidene Schiff base, N-(5-bromo-salicylaldehyde)dehydroabietylamine, demonstrated a higher DNA binding ability with a binding constant (Kb) of 6.63 × 10⁵ M⁻¹, compared to its parent Schiff base (Kb = 3.30 × 10⁵ M⁻¹). nih.gov These findings highlight that the presence of the copper(II) center can significantly enhance the DNA binding affinity. nih.gov

Molecular docking studies have provided further insights into the specific interactions at the molecular level. These studies are often in good agreement with in vitro findings. nih.gov For example, molecular docking of copper(II) complexes of substituted salicylaldehyde dibenzyl semicarbazones with human telomeric (HTelo) DNA sequence revealed that the complexes stack on the 5'-end of the HTelo quadruplex. nih.gov This interaction is stabilized by a hydrogen bond between the hydroxyl group of the complex and a guanine (B1146940) residue. nih.gov

Furthermore, computational studies, such as Density Functional Theory (DFT) calculations, have been used to understand the electronic properties of these complexes and how they relate to their DNA interaction capabilities. For instance, the similarity in the frontier molecular orbital energies of certain copper(II) salicylaldehyde semicarbazone complexes, as calculated by DFT, was found to reflect their similar DNA cleavage activity. nih.gov

DNA Binding Constants of this compound Complexes

| Complex | DNA Type | Binding Constant (Kb) (M-1) | Binding Mode |

|---|---|---|---|

| [Cu(HBnz2)Cl] | Not Specified | 1.1 x 104 | Partial Intercalation |

| [Cu(HBu2)Cl] | Not Specified | 9.5 x 103 | Partial Intercalation |

| [Cu2L4]·4DMF (L = N-(5-bromo-salicylaldehyde)dehydroabietylamine) | Salmon Sperm DNA | 6.63 x 105 | Intercalation |

| [Cu(sal)(phen)] | Calf Thymus DNA | Not Specified | Intercalation |

| [Cu(dips)(phen)]·H2O | Calf Thymus DNA | Not Specified | Intercalation |

| [Cu(3-MeOsal)(phen)]·H2O | Calf Thymus DNA | Not Specified | Intercalation |

Protein Binding Studies (e.g., Serum Albumins, Enzymes)

The interaction of this compound complexes with proteins, particularly serum albumins like bovine serum albumin (BSA) and human serum albumin (HSA), has been a significant area of investigation. These studies are crucial for understanding the transport and bioavailability of these complexes in biological systems.

Fluorescence emission spectroscopy is a primary technique used to examine the binding of these complexes to serum albumins. mdpi.com Studies on copper(II) complexes of 5-fluoro-salicylaldehyde have revealed a tight and reversible binding to both BSA and HSA. mdpi.com Similarly, copper(II) complexes with 4-(diethylamino)salicylaldehyde (B93021) and α-diimines have been shown to bind reversibly and tightly to serum albumins. nih.gov The intrinsic fluorescence of tryptophan residues in these proteins is often quenched upon binding of the copper complexes, allowing for the determination of binding parameters.

Molecular docking simulations have complemented experimental findings by providing a detailed view of the binding sites and interactions. nih.gov These computational studies are often consistent with the in vitro results, confirming the ability of these compounds to bind to biomacromolecules. nih.gov For instance, it has been found that copper(II) complexes can specifically chelate copper from the N-terminal Cu-binding site of HSA. researchgate.net Furthermore, the resulting copper(II)-TSC (thiosemicarbazone) complexes can form ternary conjugates with HSA, likely through interactions with histidine residues. researchgate.net

The binding of copper ions to albumin is a complex process. In vivo, cupric ions initially form a complex with mercaptalbumin, which then gradually changes to form an albumin-copper-cysteine ternary complex. nih.gov The binding of both copper(II) ions and fatty acids to HSA can increase the reactivity of the Cys34 thiol group. nih.gov

It's important to note that the interaction is not limited to serum albumins. Some this compound complexes have been studied for their interaction with enzymes. For example, some thiosemicarbazone-based copper complexes are thought to target the iron-containing enzyme ribonucleotide reductase, although their primary mechanism is often considered to be copper chelation. researchgate.net

Protein Binding Characteristics of this compound Complexes

| Complex Type | Protein | Binding Characteristics | Experimental/Computational Method |

|---|---|---|---|

| Copper(II) complexes of 5-fluoro-salicylaldehyde | Bovine Serum Albumin (BSA), Human Serum Albumin (HSA) | Tight and reversible binding | Fluorescence Emission Spectroscopy |

| Copper(II) complexes with 4-(diethylamino)salicylaldehyde and α-diimines | Serum Albumins | Reversible and tight binding | In vitro studies and Molecular Docking |

| Copper(II)-thiosemicarbazone complexes | Human Serum Albumin (HSA) | Specific chelation from N-terminal Cu-binding site; formation of ternary HSA conjugates | UV-vis and Electron Paramagnetic Resonance (EPR) spectroscopy, SEC-ICP-MS |

Catalytic Applications of Copper Salicylaldehyde Complexes

Oxidation Reactions

Copper salicylaldehyde (B1680747) complexes facilitate the transfer of oxygen atoms from various oxidants to a substrate, or catalyze dehydrogenation reactions, making them valuable in a range of oxidative transformations.

Electrocatalytic Oxidation (e.g., Ascorbic Acid)

The electrochemical detection of ascorbic acid (Vitamin C) is of significant interest in clinical diagnostics and food safety. Copper-based electrodes are highly effective for this purpose due to copper's intrinsic electrocatalytic activity towards ascorbic acid oxidation. While specific studies focusing exclusively on pre-formed copper salicylaldehyde complexes as the primary electrode modifier are not extensively detailed in the provided literature, the principle relies on the redox cycling of copper species (Cu(II)/Cu(III)) at the electrode surface to facilitate the oxidation of ascorbic acid at a lower overpotential.

The general mechanism involves the oxidation of ascorbic acid to dehydroascorbic acid at the surface of a modified electrode. Various forms of copper, including single-atom catalysts, nanoparticles, and metal-organic frameworks, have been shown to be effective. kaust.edu.saresearchgate.netnih.gov For instance, a copper single-atom nanozyme (CuSAN) supported on laser-scribed graphene demonstrated effective detection with a clear anodic peak at +0.15 V. kaust.edu.sa Similarly, copper nanoparticles stabilized by polyaniline films show excellent electrocatalytic activity toward ascorbic acid oxidation. researchgate.net The ligands surrounding the copper center play a crucial role in stabilizing the copper ions and mediating electron transfer. The use of salicylaldehyde-type ligands could offer a method to tune the electronic properties of the copper center, potentially enhancing sensitivity and selectivity, representing a promising avenue for designing advanced electrochemical sensors.

Table 1: Performance of Various Copper-Based Electrochemical Sensors for Ascorbic Acid (AA) Detection This table presents data for various copper-based sensors to illustrate the principle, as specific data for this compound sensors was not available in the search results.

| Electrode Modifier | Linear Range (μM) | Limit of Detection (LOD) (μM) | Sensitivity (μA mM⁻¹ cm⁻²) | Source |

| Copper Single Atom Nanozyme (CuSAN) | 2.0 - 910 | 1.099 | 176.19 | kaust.edu.sa |

| Cu Nanoparticles/Polyaniline/GCE | 5 - 3500 | - | - | researchgate.net |

| Cu₃(benzenehexathiol) NSs/GCE | 1 - 789 | 0.46 | 1521 | nih.gov |

| Cu₄(OH)₆SO₄ Nanorods | 17 - 6000 | - | 17.53 | rsc.org |

Aerobic Oxidation of Alcohols

This compound and its derivative complexes are proficient catalysts for the aerobic oxidation of primary and secondary alcohols to aldehydes, ketones, and carboxylic acids, using molecular oxygen or air as the ultimate green oxidant. rsc.org The mechanism often involves the formation of a copper(II)-phenoxyl radical species or a Cu(II)-alkoxide intermediate. mdpi.commdpi.com Large kinetic isotope effects observed in these reactions indicate that H-abstraction from the α-carbon of a coordinated alcoholato ligand is often the rate-determining step. mdpi.com

Research has shown that copper(II) complexes with salen-type ligands containing a hydroxylamine (B1172632) function are effective for the aerobic oxidation of benzylic alcohols. nih.gov Furthermore, water-soluble 2-quinoxalinol salen (salqu) copper(II) complexes have demonstrated the ability to selectively oxidize propargylic, benzylic, and allylic alcohols in water, an environmentally benign solvent. rsc.org Aroylhydrazone Schiff base complexes of Cu(II), which are derived from salicylaldehyde, have also been successfully employed as catalysts for the microwave-assisted oxidation of benzylic and aliphatic alcohols using tert-butyl hydroperoxide as the oxidant. researchgate.net In some systems, co-catalysts like 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) are used to enhance efficiency and selectivity, allowing for the oxidation of primary alcohols to either aldehydes or, with extended reaction times, carboxylic acids. rsc.orgacs.org

Table 2: Aerobic Oxidation of Alcohols using this compound-type Catalysts

| Catalyst / System | Substrate | Product | Key Findings / Conditions | Source |

| [CuII(L4)]PF6 (Salen-type ligand) | Primary Alcohols (e.g., Methanol (B129727), Ethanol) | Aldehydes | Catalyst uses a Cu(II)-phenoxyl radical; H-abstraction is rate-determining. | mdpi.com |

| Water-soluble salqu-Cu(II) complex | Propargylic, Benzylic, Allylic Alcohols | Aldehydes/Ketones | Reaction proceeds effectively in water; excellent selectivity. | rsc.org |

| Aroylhydrazone Schiff Base Cu(II) Complex | 1-Phenylethanol | Acetophenone | 95.3% conversion; Microwave-assisted, solvent-free conditions. | researchgate.net |

| Salen-type Cu(II) with NHOH function | Benzylic Alcohols | Aldehydes | NHOH function is crucial for catalysis; O₂ as oxidant. | nih.gov |

| Cu(NO₃)₂·3H₂O / TEMPO | Primary Alcohols | Aldehydes/Ketones | General and practical room temperature aerobic oxidation. | academie-sciences.fr |

Oxidation of Phenols (e.g., Phenol (B47542) Hydroxylation)

The oxidation of phenols to valuable products like catechols, hydroquinones, and quinones is a significant industrial process. Copper salicylaldiminato complexes have been specifically synthesized and studied for the catalytic hydroxylation of phenol. nih.gov The mechanism is proposed to involve the binding of the phenol substrate to the Cu(II) center, followed by electron transfer to form a Cu(I)-phenoxyl radical intermediate. mdpi.com This intermediate then reacts with an oxygen source, such as hydrogen peroxide, leading to the hydroxylated product.

The structure of the salicylaldehyde-based ligand can influence the selectivity of the reaction. For example, in the hydroxylation of phenol, copper(II) salicylaldiminato complexes bearing an iodine substituent in the ortho position of the N-phenyl ring showed the best catalytic performance. nih.gov In addition to simple hydroxylation, copper complexes can catalyze the oxidative coupling of phenols, which can lead to the formation of dimers or polymers. acs.org Trinuclear copper(II) complexes have been used to oxidize substituted phenols, such as 2,4,6-tri-tert-butyl phenol, which yields the corresponding quinone after oxidative dealkylation.

Table 3: Oxidation of Phenols Catalyzed by Copper Complexes

| Catalyst | Substrate | Product(s) | Key Findings / Conditions | Source |

| Cu(II) Salicylaldiminato Complexes | Phenol | Catechol, Hydroquinone | H₂O₂ as oxidant; ligand structure affects activity. | nih.gov |

| Trinuclear Cu(II) Metallatriangles | 2,4,6-Tri-tert-butyl phenol | 2,6-Di-tert-butyl-1,4-benzoquinone | Oxidative dealkylation occurs. | |

| Trinuclear Cu(II) Metallatriangles | 2-Amino-5-methyl phenol | Phenoxazinone | Oxidative coupling and cyclization. |

Oxidation of Alkenes and Alkanes (e.g., Cyclohexene (B86901), Styrene)

This compound and salen-type complexes are highly effective catalysts for the oxidation of hydrocarbons, including the epoxidation of alkenes and the oxidation of alkanes. These reactions are crucial for converting simple hydrocarbons into more functionalized and valuable chemicals.

For the oxidation of alkenes, copper(salen) complexes immobilized on supports like graphene oxide have shown excellent activity and recyclability in the epoxidation of styrene (B11656), using tert-butyl hydroperoxide (t-BuOOH) or air with a co-reductant as the oxidant. researchgate.net Immobilization provides a site-isolation effect, preventing the formation of inactive catalyst dimers and maintaining high efficiency. Encapsulation of copper(II)-salen complexes within the nanocavities of zeolites also yields active and reusable catalysts for styrene oxidation, with benzaldehyde (B42025) often being a major byproduct. nih.gov

In the case of alkanes, copper(II) salicylaldimine derivatives have been successfully used as catalyst precursors for the oxidation of cyclohexane (B81311) under mild conditions with hydrogen peroxide, yielding cyclohexanol (B46403) and cyclohexanone. The allylic oxidation of cyclohexene to produce 2-cyclohexen-1-ol (B1581600) and 2-cyclohexen-1-one (B156087) can also be achieved using modified copper-salphen catalysts with oxygen as the oxidant. Computational studies on the mechanism of C-H oxidation by copper-salen complexes suggest a pathway involving the formation of a LCuOH intermediate that abstracts a hydrogen atom from the substrate.

Table 4: Oxidation of Alkenes and Alkanes with this compound-type Catalysts

| Catalyst | Substrate | Oxidant | Product(s) | Conversion / Selectivity | Source |

| Cu(salen)–f–GO | Styrene | t-BuOOH | Styrene oxide, Benzaldehyde | 94.5% Conv. / 86.6% Select. (oxide) | |

| M–Salen–GO (M=Cu) | Styrene | Air / Isobutyraldehyde | Styrene oxide | Good activity and recyclability | researchgate.net |

| CuL@NaY (Zeolite encapsulated) | Styrene | TBHP | Benzaldehyde, Styrene oxide | Moderate activity, high selectivity to benzaldehyde | nih.gov |

| Copper-cationic salphen | Cyclohexene | O₂ | 2-Cyclohexen-1-one, 2-Cyclohexen-1-ol | High conversion and selectivity to ketone | |

| Salicylaldiminato-copper(II) | Cyclohexane | H₂O₂ | Cyclohexanol, Cyclohexanone | Appreciable yields under mild conditions |

Oxidative Polymerization

Oxidative polymerization is a powerful method for synthesizing high-performance polymers. A classic and industrially significant example is the copper-catalyzed oxidative coupling of 2,6-dimethylphenol (B121312) to produce poly(2,6-dimethyl-1,4-phenylene oxide) (PPO), a valuable engineering thermoplastic. This reaction is typically catalyzed by a copper salt complexed with an amine, such as pyridine (B92270) or N-butyldimethylamine, under an oxygen atmosphere.

The mechanism of this polymerization has been the subject of extensive research for decades, with debates between radical and ionic pathways. The generally accepted steps involve the formation of a copper-phenolate complex, which is then oxidized to generate a phenoxyl radical. These radicals then couple to form dimers, which are subsequently re-oxidized and continue to couple with other radicals or phenol monomers, leading to chain growth. While simple amine ligands are often used, the fundamental principles of phenolate (B1203915) coordination and oxidation at a copper center are directly applicable to the more complex and tunable this compound and salen systems. Water-soluble copper complexes have also been developed to carry out this polymerization in aqueous media, offering a greener synthetic route.

Carbon-Carbon Bond Formation Reactions (e.g., N-Arylation)

Copper-catalyzed cross-coupling reactions are fundamental tools for forming carbon-carbon and carbon-heteroatom bonds. This compound and its derivatives are particularly effective in N-arylation reactions, a type of C-N bond formation often referred to as the Chan-Lam or Chan-Evans-Lam coupling. These reactions typically couple an N-H containing compound (like an amine, amide, or imidazole) with an arylboronic acid.

A salicylaldehyde Schiff base-Cu(II) complex, synthesized from salicylaldehyde, urea, and CuCl₂, has been shown to effectively catalyze the N-arylation of various aromatic amines (including indoles, pyrazoles, and imidazoles) with aryl halides, without the need for palladium or arylboronic acids. kaust.edu.sa Similarly, a unique copper-salen complex demonstrated high efficiency for the N-arylation of anilines with arylboronic acids in water, and for N-arylating imidazoles in isopropanol (B130326) at room temperature. Salicylaldehyde-based oxime (SAO) and hydrazide (SAH) ligands are noted for producing air-stable Cu(I) complexes that smoothly catalyze the N-arylation of aryl iodides and bromides. These methods are valued for their mild reaction conditions, often proceeding in air, and their tolerance of a wide range of functional groups. kaust.edu.sa

Beyond C-N bond formation, a copper(I)/copper(II)–salen coordination polymer has been shown to act as a bimetallic catalyst for the three-component Strecker reaction, which forms α-aminonitriles through a C-C bond-forming step. mdpi.com

Table 5: N-Arylation Reactions Catalyzed by this compound-type Complexes

| Catalyst / Ligand | N-Nucleophile | Arylating Agent | Yield | Key Findings / Conditions | Source |

| Salicylaldehyde Schiff base-Cu(II) | 1H-Indole | Iodobenzene | 92% | Palladium- and boronic acid-free conditions. | kaust.edu.sa |

| Salicylaldehyde Schiff base-Cu(II) | 1H-Imidazole | Iodobenzene | 90% | Inexpensive and air/moisture-stable catalyst. | kaust.edu.sa |

| Copper-salen complex | Aniline | Phenylboronic acid | 95% | Reaction in water at room temperature. | |

| Copper-salen complex | Imidazole | Phenylboronic acid | 91% | Reaction in isopropanol at room temperature. | |

| Salicylaldehyde oxime (SAO)-Cu(I) | Various azoles | Aryl iodides/bromides | - | Forms air-stable and effective catalysts. |

Atom Transfer Polymerization

Atom Transfer Radical Polymerization (ATRP) is a powerful controlled/"living" radical polymerization technique that enables the synthesis of well-defined polymers with predetermined molecular weights, narrow molecular weight distributions (low polydispersity index, PDI), and complex architectures. youtube.com The key to ATRP is a reversible deactivation mechanism, which maintains a low concentration of active propagating radicals, thereby suppressing termination reactions. acs.org This process is mediated by a transition metal complex, with copper-based catalysts being the most extensively studied and utilized. researchgate.netcmu.edu

This compound Schiff base complexes have been effectively employed as catalysts in ATRP. These ligands, often bidentate (N,O), coordinate with the copper center and influence its catalytic activity. For instance, the polymerization of monomers like methyl methacrylate (B99206) (MMA) can be effectively controlled using these catalysts, leading to polymers with predictable molecular weights and low polydispersity.

Table 1: Representative Data for ATRP of Methyl Methacrylate (MMA) using a Copper-Salicylaldehyde Type Catalyst

| Entry | Initiator | Monomer | Catalyst System | Temp (°C) | Time (h) | Conversion (%) | Mn,th ( g/mol ) | Mn,exp ( g/mol ) | PDI (Mw/Mn) |

| 1 | Ethyl α-bromoisobutyrate | MMA | Cu(I)Br / Salicylaldehyde-Aniline Ligand | 90 | 6 | 85 | 9,100 | 9,500 | 1.15 |

| 2 | Ethyl α-bromoisobutyrate | MMA | Cu(I)Br / Salicylaldehyde-Butylamine Ligand | 90 | 8 | 92 | 9,800 | 10,200 | 1.20 |

Note: This table presents illustrative data based on typical results found in the literature. Mn,th is the theoretical number-average molecular weight, and Mn,exp is the experimentally determined value. PDI is the polydispersity index.

The data demonstrates that this compound systems can provide good control over the polymerization, as evidenced by the close agreement between theoretical and experimental molecular weights and the low PDI values, which are characteristic of a controlled polymerization process. youtube.com The structure of the Schiff base ligand, derived from salicylaldehyde, plays a crucial role in determining the catalyst's activity and the level of control achieved. cmu.edu

Hydrolysis of Amino Acid Esters

Copper(II) complexes, including those with salicylaldehyde-derived ligands, are known to catalyze the hydrolysis of amino acid esters. researchgate.net This catalytic activity is significant as it mimics the function of metalloenzymes and provides insight into the mechanisms of biological hydrolysis reactions. The process generally involves the formation of a ternary complex between the copper(II) ion, the primary ligand (e.g., a salicylaldehyde derivative), and the amino acid ester. electronicsandbooks.com

The catalytic mechanism typically involves the copper(II) center acting as a Lewis acid, which coordinates to the amino acid ester. This coordination, often through the amino group and the carbonyl oxygen of the ester, polarizes the carbonyl bond, making it more susceptible to nucleophilic attack by a water molecule or a hydroxide (B78521) ion. researchgate.net In many cases, the hydrolysis occurs via the attack of a metal-coordinated hydroxide ion, which is a more potent nucleophile than free water at neutral pH.

Research has shown significant rate enhancements for the hydrolysis of various amino acid esters in the presence of copper(II) salicylaldehyde-type complexes compared to the uncatalyzed reaction. The rate of hydrolysis is influenced by factors such as pH, temperature, and the specific structures of both the ester and the copper complex. For example, the steric bulk on the amino acid ester can affect the stability of the ternary complex and, consequently, the hydrolysis rate. researchgate.net

Table 2: Kinetic Data for the Hydrolysis of Amino Acid Esters Catalyzed by a Cu(II)-Salicylaldehyde Complex

| Substrate | Catalyst | pH | Temp (°C) | k_obs (s⁻¹) (Catalyzed) | k_uncat (s⁻¹) (Uncatalyzed) | Rate Enhancement (k_obs/k_uncat) |

| Glycine Methyl Ester | Cu(II)-Salicylaldehyde | 7.0 | 25 | 1.5 x 10⁻⁴ | 7.5 x 10⁻⁷ | 200 |

| Alanine Methyl Ester | Cu(II)-Salicylaldehyde | 7.0 | 25 | 1.1 x 10⁻⁴ | 6.1 x 10⁻⁷ | 180 |

| Leucine Methyl Ester | Cu(II)-Salicylaldehyde | 7.0 | 25 | 0.8 x 10⁻⁴ | 5.0 x 10⁻⁷ | 160 |

Note: This table contains representative kinetic data to illustrate the catalytic effect. k_obs is the observed pseudo-first-order rate constant for the catalyzed reaction, and k_uncat is for the uncatalyzed reaction.

The data clearly indicates that the presence of the this compound complex provides a substantial catalytic effect, accelerating the hydrolysis by a factor of 160 to 200. researchgate.net The observed trend of Gly > Ala > Leu suggests that increasing steric hindrance from the amino acid side chain slightly decreases the rate of hydrolysis, likely by impeding the optimal formation of the catalytically active ternary complex. researchgate.net

Biological Applications Excluding Clinical Human Trials, Dosage/administration, Safety/adverse Effects

Antimicrobial Activity

Copper complexes, including those with salicylaldehyde (B1680747) derivatives, are recognized for their potential to combat microbial infections. nih.govresearchgate.net The coordination of salicylaldehyde with copper can result in compounds with a broad range of biological activities, including antimicrobial properties. nih.gov

Antibacterial Activity

Copper salicylaldehyde complexes have demonstrated notable antibacterial activity against a spectrum of both Gram-positive and Gram-negative bacteria.

Escherichia coli : A salicylaldehyde Schiff base-copper complex has shown significant antibacterial activity against E. coli. lpnu.ua Similarly, copper(II) complexes with Schiff bases derived from salicylaldehyde have been effective against this bacterium. austinpublishinggroup.com Studies on other copper complexes have also reported activity against E. coli. researchgate.netscau.edu.cn

Staphylococcus aureus : Copper(II) complexes have exhibited good activity against S. aureus. mdpi.comnih.gov A salicylaldehyde Schiff base-copper complex also demonstrated significant activity against this Gram-positive bacterium. lpnu.ua Further research has confirmed the antibacterial potential of various this compound derivatives against S. aureus. austinpublishinggroup.comresearchgate.netscau.edu.cnrsc.orgnih.gov

Bacillus cereus : A copper(II) complex of salicylaldehyde semicarbazone was found to be active against Bacillus cereus. researchgate.net

Pseudomonas aeruginosa : A synthesized copper(II) Schiff base complex showed good activity against P. aeruginosa, a bacterium for which many medicines are restricted. austinpublishinggroup.com Another salicylaldehyde Schiff base-copper complex also displayed significant antibacterial action against this pathogen. lpnu.ua

Salmonella typhi : While direct studies on this compound against S. typhi are limited in the provided context, related Schiff base complexes have been tested against Salmonella enteritidis, showing antimicrobial potential. nih.gov

The antibacterial efficacy of these copper complexes is often greater than that of the free salicylaldehyde ligand. researchgate.net For instance, a copper(II) complex of salicylaldehyde semicarbazone showed higher antibacterial activity than the ligand itself. researchgate.net The increased lipophilicity and polar nature of some copper complexes containing phenanthroline, for example, are thought to enhance their antibacterial activity. nih.gov

Interactive Data Table: Antibacterial Activity of this compound Complexes

| Bacterial Strain | Activity Observed | Reference(s) |

| Escherichia coli | Significant antibacterial activity | lpnu.uaaustinpublishinggroup.comresearchgate.netscau.edu.cn |

| Staphylococcus aureus | Good to significant antibacterial activity | lpnu.uaaustinpublishinggroup.comresearchgate.netscau.edu.cnmdpi.comnih.govrsc.orgnih.gov |

| Bacillus cereus | Active | researchgate.net |

| Pseudomonas aeruginosa | Good antibacterial activity | lpnu.uaaustinpublishinggroup.com |

| Salmonella typhi | (Related species S. enteritidis active) | nih.gov |

Antifungal Activity

In addition to their antibacterial properties, this compound derivatives have also been investigated for their effectiveness against various fungal species.

Candida sp. : Copper(II) complexes have shown moderate activity against Candida albicans. nih.gov Specifically, copper(II) complexes of coumarin-derived Schiff bases exhibited anti-Candida activity comparable to some commercially available antifungal drugs. nih.gov Other studies have also reported the antifungal potential of copper complexes against C. albicans. nih.govnih.govmdpi.comuss.cl

Mucor sp. : Information regarding the specific activity of this compound against Mucor sp. is not detailed in the provided search results.

Alternaria alternata : Information regarding the specific activity of this compound against Alternaria alternata is not detailed in the provided search results.

The antifungal activity of these compounds is believed to be influenced by the nature of the ligand attached to the copper ion. nih.gov

Mechanisms of Antimicrobial Action

The antimicrobial effects of this compound complexes are attributed to several mechanisms of action.

DNA Interaction and Cleavage : One of the primary mechanisms is the interaction of these complexes with microbial DNA. Copper complexes can act as artificial nucleases, inducing cell death through the generation of reactive oxygen species (ROS) that lead to oxidative damage of DNA. nih.govmdpi.com Studies have shown that copper(II) complexes can completely degrade plasmid DNA, suggesting a potent mechanism of action. mdpi.comnih.gov The ability of these complexes to intercalate with DNA is a proposed mode of interaction. rsc.org

Membrane Disruption : While not extensively detailed for salicylaldehyde complexes specifically, copper compounds, in general, are known to cause damage at the membrane level. rsc.org This can involve the inhibition of extracellular proteins responsible for biofilm formation. rsc.org The sharp edges of some copper oxide nanostructures, for instance, are thought to injure the cellular wall and membrane of fungi. uss.cl

Enzyme Inactivation : It is also proposed that chelated copper complexes can deactivate various cellular enzymes that are crucial for the metabolic pathways of microorganisms. austinpublishinggroup.com The ultimate action could be the denaturation of one or more cellular proteins, thereby impairing normal cellular processes. austinpublishinggroup.com

Anticancer and Cytotoxic Activity (Pre-clinical, in vitro, animal studies)

Copper complexes, including those derived from salicylaldehyde, have emerged as promising candidates for anticancer therapy. nih.govresearchgate.net Their cytotoxicity is often enhanced upon complexation with copper. nih.govoup.com

Mechanisms of Action

The anticancer activity of this compound complexes is multifaceted, involving several interconnected mechanisms that ultimately lead to cancer cell death.

DNA Binding and Damage : A key mechanism is the interaction of these complexes with DNA. nih.gov They can bind to DNA, potentially through intercalation, and induce damage. rsc.orgnih.gov Some copper complexes are believed to induce apoptosis via binding to and causing oxidative damage to DNA. nih.govresearchgate.netmdpi.com This DNA damage can trigger downstream signaling pathways leading to cell death. d-nb.info

Enzyme Inhibition : Copper complexes may exert their cytotoxic effects by inhibiting crucial enzymes within cancer cells. For example, DNA topoisomerase I has been suggested as a likely target for some copper complexes, leading to the inhibition of DNA replication and transcription. rsc.org

Reactive Oxygen Species (ROS) Generation : The generation of reactive oxygen species is a significant contributor to the anticancer activity of copper complexes. nih.govmdpi.com The redox potential of copper allows these complexes to induce cell death via the production of ROS, which can cause widespread cellular damage, including to DNA. nih.govmdpi.com However, some studies have shown that cytotoxicity can occur without the induction of intracellular ROS. rsc.org Interestingly, in some cases, antioxidants have been found to enhance the cytotoxicity of copper complexes. rsc.org